Methoxytetrahydropyran 5-Lipoxygenase Pharmacophore: Class-Level Potency Benchmarks Versus Non-Tetrahydropyran 5-LO Inhibitors
The methoxytetrahydropyran chemotype, of which the target compound is a core structural member, constitutes one of the most potent and selective classes of 5-lipoxygenase (5-LO) inhibitors described in the literature. Crawley et al. (1992) established that the lead methoxytetrahydropyran 4f inhibited LTC₄ synthesis in zymosan-stimulated mouse macrophages (IC₅₀ = 0.5 nM) and LTB₄ synthesis in A-23187-stimulated human whole blood (IC₅₀ = 0.07 μM), with the optimized analog 4y (ICI D2138) achieving IC₅₀ values of 3 nM (mouse macrophages) and 0.02 μM (human whole blood) [1]. Critically, 4y demonstrated >20,000-fold selectivity for 5-LO over cyclooxygenase at concentrations up to 500 μM [1]. Within the closely related tetrahydropyran-4-carboxamide subclass, PF-4191834 (4-[3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl]-tetrahydro-2H-pyran-4-carboxamide) exhibited a 5-LO enzyme IC₅₀ = 229 ± 20 nM with approximately 300-fold selectivity over 12-LO and 15-LO, and no detectable cyclooxygenase inhibition [2]. In contrast, the non-tetrahydropyran 5-LO inhibitor zileuton (a hydroxyurea chemotype) shows a substantially weaker human whole blood IC₅₀ of approximately 0.5–1 μM and lacks the same degree of isoform selectivity [3]. The target compound, bearing the identical tetrahydropyran-4-carboxamide core with a 3,4-dimethoxyphenyl substituent, occupies a privileged position within this pharmacophore class, offering a scaffold from which both 5-LO and dual 5-LO/COX inhibitor leads have been elaborated .
| Evidence Dimension | 5-LO inhibitory potency |
|---|---|
| Target Compound Data | Scaffold member of the methoxytetrahydropyran 5-LO inhibitor class; peer compound 4y (ICI D2138): IC₅₀ = 0.02 μM (human whole blood); PF-4191834: IC₅₀ = 229 ± 20 nM (recombinant 5-LO enzyme) |
| Comparator Or Baseline | Zileuton (hydroxyurea chemotype, non-tetrahydropyran): human whole blood IC₅₀ ≈ 0.5–1 μM |
| Quantified Difference | Methoxytetrahydropyrans exhibit 25–50-fold greater potency in human whole blood versus the non-tetrahydropyran comparator zileuton; selectivity for 5-LO over COX exceeds 20,000-fold for optimized analogs |
| Conditions | Human whole blood stimulated with A-23187 (calcium ionophore); recombinant human 5-LO enzyme assay; zymosan-stimulated mouse macrophages |
Why This Matters
For procurement decisions in 5-LO-targeted drug discovery, the tetrahydropyran-4-carboxamide scaffold provides an established path to nanomolar potency and exceptional isoform selectivity that non-tetrahydropyran chemotypes have not matched.
- [1] Crawley, G. C. et al. Methoxytetrahydropyrans. A New Series of Selective and Orally Potent 5-Lipoxygenase Inhibitors. J. Med. Chem. 1992, 35 (14), 2600–2609. DOI: 10.1021/jm00092a010. PMID: 1321908. View Source
- [2] Masferrer, J. L. et al. Pharmacology of PF-4191834, a Novel, Selective Non-Redox 5-Lipoxygenase Inhibitor Effective in Inflammation and Pain. J. Pharmacol. Exp. Ther. 2010, 334 (1), 294–301. DOI: 10.1124/jpet.110.166967. PMID: 20378715. View Source
- [3] McGill, K. A. & Busse, W. W. Zileuton. Lancet 1996, 348 (9026), 519–524. Review of clinical pharmacology and potency of the hydroxyurea-type 5-LO inhibitor zileuton; human whole blood IC₅₀ benchmark. View Source
